1H-Pyrrole, 3-ethenyl-
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Overview
Description
1H-Pyrrole, 3-ethenyl- is an organic compound with the molecular formula C6H7N It is a derivative of pyrrole, where the hydrogen atom at the third position is replaced by an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or ethanol.
Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 3-ethenyl- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced catalytic systems, such as those involving manganese or copper catalysts, is common .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduced pyrrole derivatives.
Substitution: N-alkylpyrroles and N-acylpyrroles.
Scientific Research Applications
1H-Pyrrole, 3-ethenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-ethenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the ethenyl group.
N-Substituted Pyrroles: Compounds where the nitrogen atom is substituted with various functional groups.
Pyrrole-2-carboxylates: Oxidized derivatives of pyrrole.
Uniqueness: 1H-Pyrrole, 3-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. This makes it particularly valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
3-ethenyl-1H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFPCQGPZECLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433658 |
Source
|
Record name | 1H-Pyrrole, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-34-2 |
Source
|
Record name | 1H-Pyrrole, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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